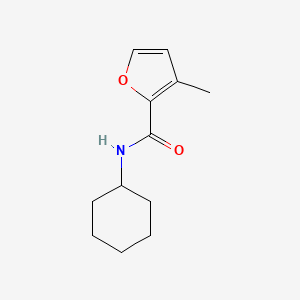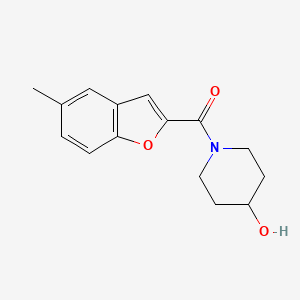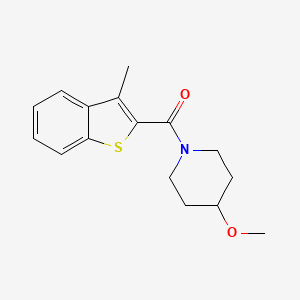![molecular formula C16H16N2O2 B7565546 N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide, also known as AM679, is a synthetic compound that belongs to the class of indolecarboxamides. It has been widely used in scientific research due to its unique properties, such as its ability to modulate the activity of the endocannabinoid system.
作用機序
The mechanism of action of N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide involves its binding to the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and other tissues. Upon binding to the CB1 receptor, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide can activate or inhibit downstream signaling pathways, depending on the specific context. For example, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell growth and metabolism. In addition, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide can also inhibit the adenylyl cyclase pathway, which is involved in the production of cyclic AMP (cAMP) and is known to modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide are diverse and depend on the specific experimental conditions. In general, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to modulate the activity of the endocannabinoid system, leading to changes in various physiological processes. For example, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to reduce pain sensation in animal models of neuropathic pain, suggesting that it may have potential therapeutic applications in the treatment of chronic pain. In addition, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to affect memory formation and retrieval, as well as mood and anxiety-related behaviors, indicating that it may have potential applications in the treatment of psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide in lab experiments is its specificity for the CB1 receptor. Unlike other compounds that may bind to multiple receptors, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to selectively bind to the CB1 receptor, allowing researchers to study the specific effects of CB1 receptor modulation on various physiological processes. However, one of the limitations of using N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide is its relatively low potency compared to other CB1 receptor agonists, such as Δ9-tetrahydrocannabinol (THC). This may limit its usefulness in certain experimental contexts where high potency is required.
将来の方向性
There are many potential future directions for research on N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide and the endocannabinoid system. One area of research that is currently being explored is the development of novel CB1 receptor modulators that have higher potency and selectivity than existing compounds. Another area of research is the identification of new signaling pathways that are regulated by the endocannabinoid system, which could lead to the development of new therapeutic targets for various diseases. Finally, there is a growing interest in the use of CB1 receptor modulators in the treatment of various psychiatric disorders, such as anxiety and depression, which could have significant clinical implications.
合成法
The synthesis of N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide involves the reaction between furan-2-ylacetic acid and 2-methylindole-3-carboxylic acid, followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.
科学的研究の応用
N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been extensively used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that regulates various physiological processes, including pain sensation, appetite, mood, and memory. N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to selectively bind to the CB1 cannabinoid receptor, which is one of the main components of the endocannabinoid system. By modulating the activity of the CB1 receptor, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide can affect the signaling pathways that are regulated by the endocannabinoid system, providing researchers with a powerful tool to study the physiological and pathological processes that are controlled by this system.
特性
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10(14-8-5-9-20-14)18-16(19)15-11(2)17-13-7-4-3-6-12(13)15/h3-10,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWCLTGAODXTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NC(C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[(3,4-dichlorophenyl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B7565467.png)


![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)


![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide](/img/structure/B7565520.png)
![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)

![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
